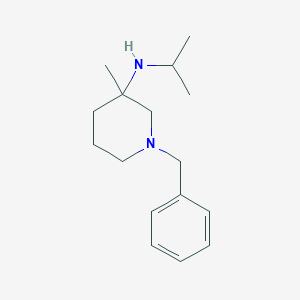![molecular formula C11H21ClN2 B13966918 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-2-azaspiro[45]decan-8-amine is a chemical compound that belongs to the class of spirocyclic amines Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine typically involves the reaction of a suitable amine with a chloroethylating agent. One common method involves the use of 2-chloroethylamine hydrochloride and a spirocyclic ketone precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as transaminases, can also be employed to achieve enantioselective synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted spirocyclic amines.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex spirocyclic molecules, which are valuable in drug discovery and development.
Biocatalysis: The compound can be synthesized using biocatalytic methods, which are environmentally friendly and offer high enantioselectivity.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases, blocking their activity and thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is structurally similar and has been studied for its potential as a kinase inhibitor.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound shares the spirocyclic structure but differs in its pharmacological properties.
1-Oxa-8-azaspiro[4.5]decan-3-amine: Used in medicinal chemistry for the synthesis of bioactive molecules.
Uniqueness
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine is unique due to its chloroethyl group, which allows for diverse chemical modifications and functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Eigenschaften
Molekularformel |
C11H21ClN2 |
|---|---|
Molekulargewicht |
216.75 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21ClN2/c12-6-8-14-7-5-11(9-14)3-1-10(13)2-4-11/h10H,1-9,13H2 |
InChI-Schlüssel |
AHXHNWXTTSWDSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N)CCN(C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)


![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)

![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
